molecular formula C28H30ClN3O9S B12750461 beta-D-Glucopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride CAS No. 116509-58-1

beta-D-Glucopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride

Cat. No.: B12750461
CAS No.: 116509-58-1
M. Wt: 620.1 g/mol
InChI Key: BLPNDOJHFQOIBE-HIUQAGJGSA-N
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Description

Beta-D-Glucopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride: is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride typically involves multi-step reactions. The process begins with the preparation of the 1,2,4-triazole ring, which is then functionalized with diphenyl groups. The glucopyranoside moiety is introduced through glycosylation reactions. The final product is obtained by acetylation and subsequent purification steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a valuable tool in the study of enzyme mechanisms and drug development .

Medicine: The compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new chemotherapeutic agents .

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Mechanism of Action

The mechanism of action of beta-D-Glucopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the death of cancer cells or the inhibition of bacterial growth .

Comparison with Similar Compounds

Uniqueness: The uniqueness of beta-D-Glucopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride lies in its combination of a triazole ring with a glucopyranoside moiety. This combination imparts unique biological properties, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

116509-58-1

Molecular Formula

C28H30ClN3O9S

Molecular Weight

620.1 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]oxan-2-yl]methyl acetate;hydrochloride

InChI

InChI=1S/C28H29N3O9S.ClH/c1-16(32)36-15-22-23(37-17(2)33)24(38-18(3)34)25(39-19(4)35)27(40-22)41-28-30-29-26(20-11-7-5-8-12-20)31(28)21-13-9-6-10-14-21;/h5-14,22-25,27H,15H2,1-4H3;1H/t22-,23-,24+,25-,27+;/m1./s1

InChI Key

BLPNDOJHFQOIBE-HIUQAGJGSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C.Cl

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C.Cl

Origin of Product

United States

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